

1-(2,5-Dichlorophenyl)ethanol molecular structure

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Compound of Interest

Compound Name: 1-(2,5-Dichlorophenyl)ethanol

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An In-depth Technical Guide to the Molecular Structure of **1-(2,5-Dichlorophenyl)ethanol**

This guide provides a comprehensive technical overview of **1-(2,5-dichlorophenyl)ethanol**, a halogenated aromatic alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural elucidation, synthesis, and physicochemical properties. We will explore the core analytical techniques that validate its structure, supported by field-proven insights and methodologies.

Introduction and Significance

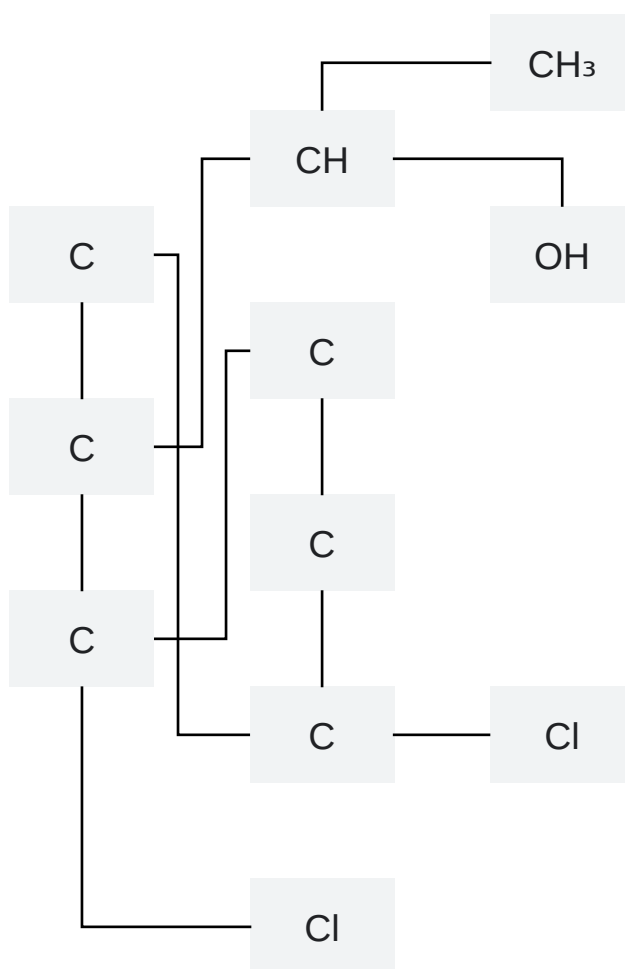
1-(2,5-Dichlorophenyl)ethanol (CAS No. 1475-12-3) is a chiral secondary alcohol. Its structure features a central ethanol core with one hydrogen on the alpha-carbon replaced by a 2,5-dichlorophenyl group.^{[1][2]} This substitution pattern makes it a valuable and versatile building block in organic synthesis. Halogenated phenyl ethanol derivatives are key precursors in the synthesis of various biologically active compounds, including antifungal agents and other pharmaceuticals.^{[3][4][5]} Understanding the precise molecular architecture and the analytical methods to confirm it is paramount for its effective use in complex synthetic pathways.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties.

Chemical Structure

The IUPAC name for this compound is (1S)-1-(2,5-dichlorophenyl)ethanol for a specific enantiomer, with the racemic mixture simply being 1-(2,5-dichlorophenyl)ethanol.[6] The molecule consists of a benzene ring substituted with chlorine atoms at positions 2 and 5. This ring is attached to the C1 carbon of an ethanol backbone, which also bears a hydroxyl group, creating a chiral center.



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Caption: 2D structure of 1-(2,5-Dichlorophenyl)ethanol.

Physicochemical Data

The bulk properties of a compound are a direct consequence of its molecular structure. These values are critical for designing reaction conditions, purification protocols, and formulation

strategies.

Property	Value	Source
CAS Number	1475-12-3	[1] [2]
Molecular Formula	C ₈ H ₈ Cl ₂ O	[1] [6]
Molecular Weight	191.05 g/mol	[1] [2] [6]
Appearance	White to light yellow solid	[2]
Melting Point	56-59 °C	[2]
Boiling Point	117 °C @ 2 Torr	[2]
Storage Temperature	2-8 °C	[2]

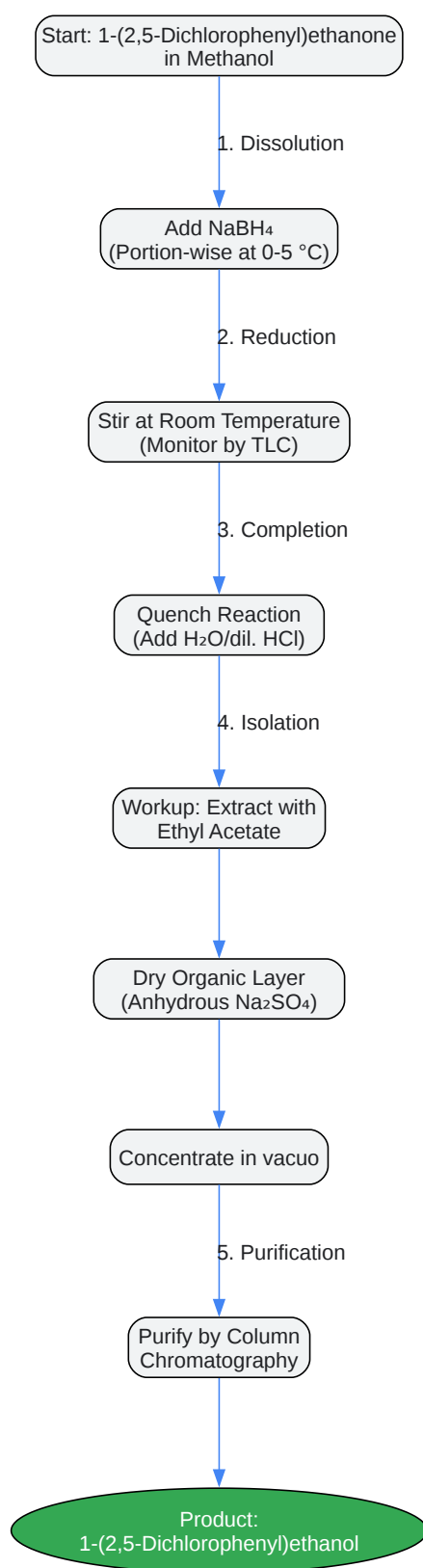
Synthesis and Purification

The most direct and common laboratory-scale synthesis of **1-(2,5-dichlorophenyl)ethanol** is achieved through the reduction of its corresponding ketone precursor, 1-(2,5-dichlorophenyl)ethanone (2',5'-dichloroacetophenone).[\[7\]](#)

Synthetic Rationale

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry. The choice of reducing agent is critical for efficiency and safety.

- **Choice of Reducing Agent:** Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild and selective reducing agent that readily reduces ketones and aldehydes without affecting more robust functional groups. Its ease of handling and high reactivity in protic solvents like methanol or ethanol make it superior to more hazardous reagents like lithium aluminum hydride (LiAlH₄) for this specific purpose.
- **Solvent System:** Methanol is an excellent solvent as it readily dissolves both the ketone substrate and the NaBH₄. Furthermore, it acts as a proton source to quench the intermediate alkoxide formed during the reaction.



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Caption: General workflow for the synthesis of **1-(2,5-Dichlorophenyl)ethanol**.

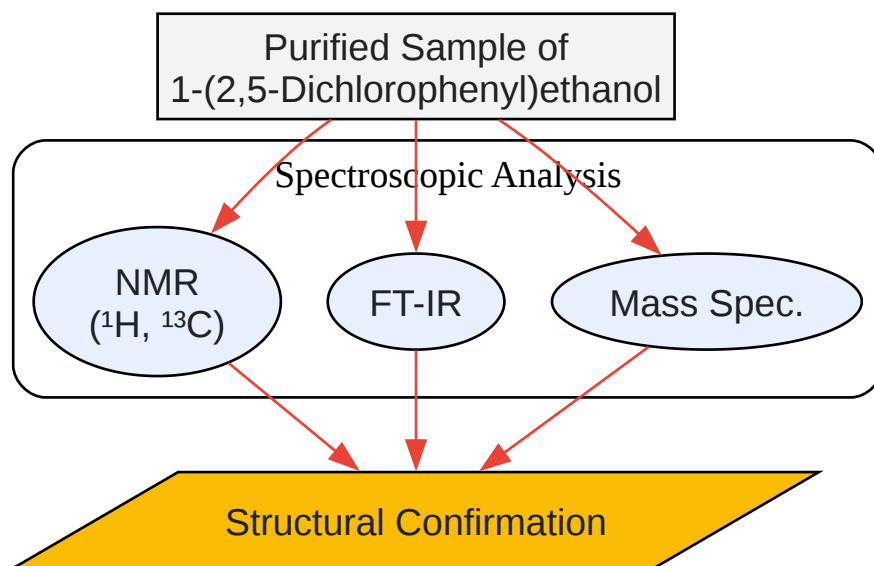
Experimental Protocol: Reduction of 1-(2,5-dichlorophenyl)ethanone

This protocol outlines a self-validating system where progress is monitored, ensuring reaction completion and purity.

- **Reaction Setup:** Dissolve 1-(2,5-dichlorophenyl)ethanone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.
- **Addition of Reductant:** Slowly add sodium borohydride (NaBH_4 , 0.5 eq) to the stirred solution in small portions, maintaining the internal temperature below 10 °C.
 - **Expertise Note:** Portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed.
- **Quenching:** Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize excess NaBH_4 and decompose the borate complexes.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
- **Washing and Drying:** Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure **1-(2,5-dichlorophenyl)ethanol**.

Spectroscopic and Analytical Characterization

Confirming the molecular structure of the synthesized product is the most critical step. A combination of spectroscopic techniques provides unambiguous proof of identity.



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Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For **1-(2,5-dichlorophenyl)ethanol**, the expected signals are a doublet for the methyl protons, a quartet for the methine proton (due to coupling with the methyl group), a broad singlet for the hydroxyl proton, and a complex pattern for the three aromatic protons.[8]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum should show signals for the methyl carbon, the methine carbon, and the six aromatic carbons (some of which may overlap).

Protocol: NMR Sample Preparation

- Weigh approximately 5-10 mg of the purified solid.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
- Cap the tube and gently invert to ensure complete dissolution.
- Insert the tube into the NMR spectrometer for analysis.

^1H NMR Signal	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Methyl (CH_3)	1.4 - 1.6	Doublet (d)	3H	$-\text{CH}(\text{OH})\text{CH}_3$
Methine (CH)	4.8 - 5.2	Quartet (q)	1H	$-\text{CH}(\text{OH})\text{CH}_3$
Hydroxyl (OH)	1.9 - 2.5 (variable)	Broad Singlet (br s)	1H	$-\text{CH}(\text{OH})\text{CH}_3$
Aromatic (Ar-H)	7.1 - 7.5	Multiplet (m)	3H	Ar-H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion of the ketone to an alcohol will be clearly marked by the disappearance of the strong $\text{C}=\text{O}$ stretch and the appearance of a broad O-H stretch.^[9]

Protocol: Acquiring an IR Spectrum (Thin Film)

- Place a small amount of the solid sample onto a salt plate (e.g., NaCl or KBr).
- Add a drop of a suitable solvent (e.g., chloroform) to dissolve the sample.
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Place the plate in the spectrometer and acquire the spectrum.

Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (alcohol)	3200 - 3500	Strong, Broad
C-H Stretch (sp ³)	2850 - 3000	Medium
C-H Stretch (aromatic, sp ²)	3010 - 3100	Medium-Weak
C=C Stretch (aromatic)	1450 - 1600	Medium, Sharp
C-O Stretch (secondary alcohol)	~1100	Strong
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

- **Molecular Ion (M⁺):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight (190 g/mol for the ³⁵Cl₂ isotope).
- **Isotopic Pattern:** A key feature will be the characteristic isotopic cluster for a molecule containing two chlorine atoms. Peaks will appear at m/z 190 (M⁺), 192 (M⁺⁺²), and 194 (M⁺⁺⁴) in an approximate intensity ratio of 9:6:1.
- **Fragmentation:** Common fragmentation pathways for benzylic alcohols include the alpha-cleavage to lose a methyl group (CH₃•) resulting in a stable [M-15]⁺ ion, and the loss of a water molecule (H₂O) to give an [M-18]⁺ ion.[\[10\]](#)

Protocol: MS Sample Preparation (Direct Infusion)

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Draw the solution into a syringe.

- Place the syringe on a syringe pump connected to the mass spectrometer's ion source (e.g., ESI or APCI).
- Infuse the sample at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) to acquire the mass spectrum.

m/z Value	Possible Fragment	Significance
190, 192, 194	$[\text{C}_8\text{H}_8\text{Cl}_2\text{O}]^+$	Molecular Ion Cluster
175, 177, 179	$[\text{M} - \text{CH}_3]^+$	Loss of methyl group
172, 174, 176	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of water
145, 147	$[\text{C}_7\text{H}_4\text{Cl}_2]^+$	Further fragmentation

Safety and Handling

Proper handling of **1-(2,5-dichlorophenyl)ethanol** is essential. Based on available safety data, the compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[\[11\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 $^{\circ}\text{C}$.[\[2\]](#)
- Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The molecular structure of **1-(2,5-dichlorophenyl)ethanol** is definitively characterized by a combination of NMR, IR, and MS analyses. These techniques not only confirm its identity but also provide the necessary quality control for its use as a critical intermediate in research and development. The synthetic protocol described offers a reliable method for its preparation,

enabling further exploration of its chemical potential in the development of novel molecules for the pharmaceutical and materials science industries.

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